molecular formula C24H20ClN5OS B11661577 2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(1Z)-1-phenylethylidene]acetohydrazide

2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(1Z)-1-phenylethylidene]acetohydrazide

Cat. No.: B11661577
M. Wt: 462.0 g/mol
InChI Key: DGGFKLQQAWULBN-ONUIUJJFSA-N
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Description

2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(1Z)-1-phenylethylidene]acetohydrazide is a complex organic compound with a molecular formula of C23H19ClN6OS. This compound is part of the triazole family, known for its diverse applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(1Z)-1-phenylethylidene]acetohydrazide typically involves multiple stepsThe final step involves the addition of the sulfanyl and acetohydrazide groups under controlled conditions .

Industrial Production Methods

standard organic synthesis techniques, including refluxing and purification through crystallization, are commonly employed .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(1Z)-1-phenylethylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Chlorine, nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(1Z)-1-phenylethylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(1Z)-1-phenylethylidene]acetohydrazide apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its triazole ring and sulfanyl group are particularly noteworthy for their roles in enhancing biological activity and stability .

Properties

Molecular Formula

C24H20ClN5OS

Molecular Weight

462.0 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-phenylethylideneamino]acetamide

InChI

InChI=1S/C24H20ClN5OS/c1-17(18-8-4-2-5-9-18)26-27-22(31)16-32-24-29-28-23(19-10-6-3-7-11-19)30(24)21-14-12-20(25)13-15-21/h2-15H,16H2,1H3,(H,27,31)/b26-17-

InChI Key

DGGFKLQQAWULBN-ONUIUJJFSA-N

Isomeric SMILES

C/C(=N/NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)/C4=CC=CC=C4

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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